Chlorocyclopentane (CAS 930-28-9) addresses the safety and scale-up challenges of cyclopentyl Grignard chemistry. Unlike bromocyclopentane, its chemically controlled initiation avoids mass-transport runaway risks, enabling safer, predictable scale-up. Key benefits: • Agitation-independent kinetics for consistent Grignard formation. • ~30% mass reduction vs. bromide in agrochemical synthesis, minimizing waste. • Faster SN2 alkylation than chlorocyclohexane, avoiding high-temperature forcing. • Volatility simplifies post-reaction purification in cross-couplings. Ideal for APIs and agrochemical intermediates.
Chlorocyclopentane (CAS 930-28-9) is a volatile, five-membered cyclic alkyl chloride primarily procured as a cyclopentylating agent and Grignard precursor in pharmaceutical and fine chemical synthesis . With a boiling point of 114°C and a density of 1.005 g/mL, it serves as a highly atom-economical electrophile for introducing cyclopentyl moieties into complex molecules . Its distinct ring strain and conformational properties impart specific reactivity profiles in nucleophilic substitutions, making it a critical building block for APIs, agrochemicals, and specialized materials where precise steric bulk and process scalability are required.
Supports controlled evaporation and distillation workflows
Favors organic-phase reactions and phase-transfer conditions
Well-defined refractive index and NMR fingerprint for lot verification
Substituting chlorocyclopentane with its bromide counterpart (bromocyclopentane) or its six-membered analog (chlorocyclohexane) fundamentally alters reaction kinetics, process safety, and downstream purification. In Grignard formations, the bromide analog is strictly mass-transport limited and highly sensitive to reactor agitation, whereas the chloride is chemically controlled, demanding different thermal management and dosing strategies [1]. Furthermore, attempting to substitute with chlorocyclohexane drastically reduces SN2 alkylation rates due to increased steric hindrance in the transition state [2], while also complicating solvent and excess reagent removal due to a significantly higher boiling point.
Bromo- and iodo- analogs differ significantly in boiling point, density, and reactivity, altering process design.
Cyclohexyl analogs exhibit equatorial preference vs. axial bias here, impacting steric outcomes in reactions.
Dehydrochlorination kinetics differ from acyclic and six-membered analogs, affecting high-temperature applications.
In the synthesis of cyclopentylmagnesium halides, the reaction kinetics of chlorocyclopentane are chemically controlled and relatively insensitive to solvent viscosity and reactor stirring rates. In contrast, the reaction of bromocyclopentane is mass-transport limited, making its reaction rate highly dependent on agitation [1]. While the chloride reacts approximately 100 times slower, this independence from stirring fluctuations provides a more predictable heat release profile in multi-product industrial reactors[2].
| Evidence Dimension | Dependence of Grignard formation rate on stirring and viscosity |
| Target Compound Data | Chemically controlled; insensitive to solvent viscosity and agitation rate |
| Comparator Or Baseline | Bromocyclopentane (Mass-transport limited; highly sensitive to stirring) |
| Quantified Difference | ~100x slower reaction rate, but provides agitation-independent kinetic stability |
| Conditions | Reaction with metallic magnesium in varying solvent viscosities (e.g., diethyl ether) |
Enables safer, more predictable scale-up of Grignard reactions in industrial reactors where agitation efficiency may vary.
When utilized as an alkylating agent, chlorocyclopentane exhibits significantly faster nucleophilic substitution (SN2) rates compared to six-membered cyclic halides. The transition state for the five-membered cyclopentyl ring involves less steric hindrance and eclipsing interactions than the more rigid cyclohexyl system, leading to a lower activation energy for backside attack [1].
| Evidence Dimension | Relative SN2 reaction rate |
| Target Compound Data | High SN2 reactivity due to favorable 5-membered ring transition state |
| Comparator Or Baseline | Chlorocyclohexane (Slower SN2 reactivity due to steric bulk and axial/equatorial transition state penalties) |
| Quantified Difference | Significantly lower activation energy and faster conversion in bimolecular substitutions |
| Conditions | Standard SN2 alkylation conditions with nucleophiles |
Ensures higher yields and shorter reaction times when synthesizing cyclic-functionalized APIs, minimizing side reactions.
For large-scale cyclopentylation, chlorocyclopentane (MW 104.58 g/mol) offers a substantially higher atom economy than bromocyclopentane (MW 149.03 g/mol) . Delivering the same cyclopentyl moiety requires approximately 30% less mass of the chloride precursor, which directly translates to reduced raw material procurement volumes and a corresponding decrease in halogenated waste generation per batch .
| Evidence Dimension | Precursor mass required per mole of cyclopentyl group |
| Target Compound Data | 104.58 g/mol |
| Comparator Or Baseline | Bromocyclopentane (149.03 g/mol) |
| Quantified Difference | 29.8% reduction in precursor mass and halogen waste |
| Conditions | Equimolar alkylation processes |
Significantly lowers raw material costs and waste disposal expenses in commercial-scale API manufacturing.
Chlorocyclopentane has a boiling point of 114°C at standard atmospheric pressure, which is notably lower than that of chlorocyclohexane (142°C) and bromocyclopentane (137°C) [1]. In industrial alkylation workflows where the halide is used in excess to drive conversion, this 23–28°C differential allows for much milder vacuum distillation conditions during product isolation, preventing the thermal degradation of sensitive pharmaceutical intermediates [1].
| Evidence Dimension | Boiling point (atmospheric) |
| Target Compound Data | 114°C |
| Comparator Or Baseline | Chlorocyclohexane (142°C) and Bromocyclopentane (137°C) |
| Quantified Difference | 23°C to 28°C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Facilitates easier and less energy-intensive removal of unreacted starting materials, protecting thermally labile products.
Leveraging its agitation-independent Grignard formation kinetics, chlorocyclopentane is the preferred starting material for generating cyclopentylmagnesium chloride at scale, avoiding the runaway risks associated with mass-transport limited bromide analogs[1].
Utilized in the synthesis of cyclopentyl-substituted amines and heterocycles where its favorable SN2 reactivity profile (compared to cyclohexyl analogs) ensures rapid conversion and high yields without extreme heating [2].
Selected over bromocyclopentane in cost-sensitive agrochemical manufacturing to reduce raw material mass requirements by approximately 30% and minimize halogenated waste streams .
Employed as a stable, unactivated alkyl chloride in advanced photocatalytic cross-coupling and annulation reactions, where its volatility allows for easy post-reaction purification compared to heavier analogs [3].
Flammable